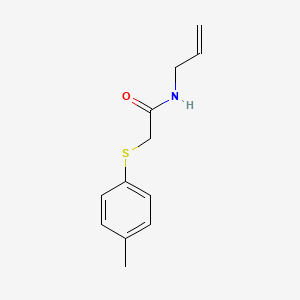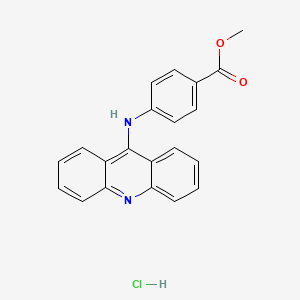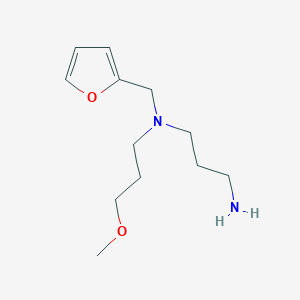![molecular formula C10H9NO3S2 B5079659 {[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B5079659.png)
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenylcarbonyl group, a carbamothioyl group, and a sulfanyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Phenylcarbonyl Intermediate: The phenylcarbonyl group can be introduced through the reaction of benzoyl chloride with a suitable nucleophile.
Introduction of Carbamothioyl Group: The carbamothioyl group can be added via the reaction of the phenylcarbonyl intermediate with thiourea under acidic conditions.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound.
Formation of Acetic Acid Backbone:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: The phenylcarbonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The carbamothioyl group may form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their function. The sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: Similar structure but lacks the carbamothioyl and sulfanyl groups.
Thioglycolic Acid: Contains a sulfanyl group but lacks the phenylcarbonyl and carbamothioyl groups.
Benzoylthiourea: Contains the phenylcarbonyl and carbamothioyl groups but lacks the acetic acid backbone.
Uniqueness
{[(Phenylcarbonyl)carbamothioyl]sulfanyl}acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(benzoylcarbamothioylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c12-8(13)6-16-10(15)11-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDZUVYJMRXHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxy-2,6-dimethylphenyl]-4-methylbenzenesulfonamide](/img/structure/B5079579.png)

![3-[(allylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5079600.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5079608.png)
![(3E)-3-[(2,6-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B5079615.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-difluoro-2-pyridinecarboxamide](/img/structure/B5079623.png)
![2-{[(3-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5079635.png)
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone](/img/structure/B5079645.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5079652.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2-methoxyphenyl)propyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5079657.png)
![5-(morpholin-4-ylmethyl)-N-[(1-phenylcyclopentyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B5079669.png)

![2-[(4-Anilino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropan-1-ol](/img/structure/B5079692.png)

